molecular formula C10H13N3O2S B2723398 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1247855-82-8

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

カタログ番号: B2723398
CAS番号: 1247855-82-8
分子量: 239.29
InChIキー: RZHBWVJCJXDDOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a high-purity chemical compound supplied for research and development applications. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known to exhibit a broad spectrum of pharmacological activities. The 1,2,4-oxadiazole ring is a versatile scaffold, and compounds based on this structure have been reported to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties . They also serve as important bioisosteres for carboxylic acids, esters, and carboxamides, which can fine-tune the pharmacokinetic properties of drug candidates . The furan and methylsulfanyl substituents on the core structure provide additional sites for chemical interaction and further functionalization, making this amine a valuable building block for the synthesis of more complex molecules in drug discovery programs. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with care, referring to the provided Safety Data Sheet for specific hazard and handling information.

特性

IUPAC Name

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-16-6-4-7(11)10-12-9(13-15-10)8-3-2-5-14-8/h2-3,5,7H,4,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHBWVJCJXDDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation Strategies for 1,2,4-Oxadiazole Core Formation

The 1,2,4-oxadiazole ring serves as the central scaffold of the target compound. Its synthesis typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. A prominent method involves the reaction of furan-2-carboxamidoxime with a β-keto-thioether precursor, such as 3-(methylsulfanyl)propanoyl chloride, under basic conditions.

Amidoxime Preparation

Furan-2-carboxamidoxime is synthesized by treating furan-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours. The reaction proceeds via nucleophilic addition, yielding the amidoxime intermediate with >85% purity (confirmed by $$ ^1H $$-NMR and IR spectroscopy).

Cyclization with β-Keto-Thioethers

The amidoxime undergoes cyclocondensation with 3-(methylsulfanyl)propanoyl chloride in the presence of triethylamine (TEA) as a base. This reaction forms the 1,2,4-oxadiazole ring through dehydration, typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. The product is isolated via column chromatography (hexane/ethyl acetate, 7:3), yielding 62–68% of the oxadiazole intermediate.

Table 1: Cyclocondensation Reaction Optimization
Parameter Optimal Condition Yield (%)
Temperature 0–5°C 68
Base Triethylamine 65
Solvent Anhydrous DCM 62
Reaction Time 6 hours 68

Functionalization of the Propan-1-Amine Side Chain

Introducing the 3-(methylsulfanyl)propan-1-amine moiety requires strategic functional group transformations. Two primary approaches dominate the literature:

Reductive Amination

A ketone precursor, 3-(methylsulfanyl)propan-1-one, is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) under acidic conditions (pH 4–5). This method affords the amine with 74% yield but requires rigorous exclusion of moisture to prevent borane decomposition.

Gabriel Synthesis

Phthalimide protection of the amine group enables selective introduction of the methylsulfanyl moiety. 3-Bromopropan-1-amine is treated with potassium phthalimide in dimethyl sulfoxide (DMSO), followed by nucleophilic displacement with sodium methanethiolate (NaSMe) in tetrahydrofuran (THF). Deprotection using hydrazine hydrate yields the free amine, with an overall yield of 58–63%.

Catalytic Coupling of Furan and Oxadiazole Moieties

Palladium-catalyzed cross-coupling reactions offer a modular approach to integrate the furan-2-yl group post-cyclization. Suzuki-Miyaura coupling between 5-bromo-1,2,4-oxadiazole derivatives and furan-2-boronic acid has been reported using Pd(PPh$$3$$)$$4$$ as a catalyst.

Reaction Conditions

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base: K$$2$$CO$$3$$ (2 equiv)
  • Solvent: Dioxane/H$$_2$$O (4:1)
  • Temperature: 80°C, 12 hours
  • Yield: 71%

One-Pot Tandem Synthesis

Recent advances leverage tandem reactions to streamline synthesis. A one-pot procedure combines amidoxime formation, cyclocondensation, and amine functionalization using microwave irradiation. Key advantages include:

  • Reduced reaction time (3 hours vs. 18 hours conventional)
  • Improved overall yield (78% vs. 60% stepwise)
  • Enhanced regioselectivity (≥95% by HPLC)

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors demonstrate superiority over batch processes:

Table 2: Batch vs. Flow Reactor Performance
Parameter Batch Reactor Flow Reactor
Cycle Time 24 hours 2 hours
Yield 65% 82%
Purity 92% 98%
Catalyst Loading 5 mol% 2.5 mol%

Flow systems minimize thermal degradation of the thermally labile oxadiazole ring, particularly during exothermic cyclization steps.

Analytical Characterization

Critical quality control metrics for the final compound include:

  • HPLC Purity : ≥99% (C18 column, acetonitrile/water gradient)
  • Mass Spec : [M+H]$$^+$$ at m/z 254.08 (calculated 254.07)
  • $$ ^1H $$-NMR : δ 8.21 (s, 1H, oxadiazole-H), δ 7.45–6.35 (furan-H), δ 2.50 (t, 2H, –SCH$$_3$$)

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Stabilization strategies include:

  • Use of aprotic solvents (e.g., THF, DCM)
  • pH control during workup (neutral to mildly acidic)
  • Addition of radical scavengers (e.g., BHT)

Thioether Oxidation

The methylsulfanyl group may oxidize to sulfoxide/sulfone derivatives. Storage under nitrogen atmosphere with antioxidant additives (e.g., ascorbic acid) prevents degradation.

化学反応の分析

Types of Reactions: 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

科学的研究の応用

Biological Activities

Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole structure exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. In one study, a related compound displayed significant growth inhibition percentages against multiple cancer cell lines such as SNB-19 and OVCAR-8 . The specific mechanisms through which these compounds exert their effects are still under investigation, but they may involve the modulation of cellular pathways related to apoptosis and cell proliferation.

Antimicrobial Properties
The presence of both furan and oxadiazole rings in the structure of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine suggests potential antimicrobial activity. Compounds with similar structures have been reported to demonstrate activity against various bacterial strains, making them candidates for further research in the development of new antimicrobial agents .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of various oxadiazole derivatives, including those similar to this compound. The results indicated that modifications in the substituents on the oxadiazole ring significantly affected the anticancer activity against different cell lines. The most active compounds showed IC50 values in the nanomolar range .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of furan-containing oxadiazoles. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that compounds like 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amines could be developed into effective antimicrobial agents .

作用機序

The mechanism of action of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Key Features

Similar compounds typically modify two regions:

Oxadiazole substituents : Aryl (e.g., phenyl, fluorophenyl) or alkyl (e.g., isopropyl, methoxyethyl) groups.

Propanamine chain: Variations in sulfur-containing groups (e.g., methylsulfanyl) or linkage to heterocycles (e.g., quinoline).

Table 1: Structural and Physicochemical Comparison
Compound Name Oxadiazole Substituent Propanamine Chain Modification Molecular Formula (Base) Molar Mass (g/mol) Key Applications/Notes
Target Compound (Oxalate salt) Furan-2-yl 3-(methylsulfanyl) C₁₂H₁₅N₃O₆S 329.33 Potential CNS targets (analog-based inference)
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine 2-Chlorophenyl 3-(methylsulfanyl) C₁₂H₁₂ClN₃OS ~297.76* Synthetic intermediate for drug discovery
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine 4-Fluorophenyl Unmodified propan-1-amine C₁₁H₁₂FN₃O 221.23 Not reported; structural simplicity
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate Isopropyl 3-(methylsulfanyl) C₁₁H₁₇N₃O₆S 329.33 Lipophilic variant for enhanced bioavailability
MA2 (N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine) 2-Chloro-4-fluorophenyl Propyl-linked quinolin-3-amine C₂₄H₂₁ClFN₅O₂ 473.91 CB2 receptor agonist; CNS activity
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)propan-1-amine oxalate 2-Methoxyethyl 3-(methylsulfanyl) C₁₁H₁₉N₃O₆S 321.35 Ether-containing analog for solubility tuning

*Calculated based on atomic weights.

生物活性

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antitumor, and antioxidant activities, based on a synthesis of recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 to 750 µg/mL depending on the specific strain tested .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A250Staphylococcus aureus
Compound B500Escherichia coli
Compound C750Candida albicans

Antitumor Activity

The antitumor potential of oxadiazole derivatives has also been investigated. In vitro studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer). For example, compound variants with different substituents demonstrated IC50 values ranging from 10 to 30 µM in these assays .

Table 2: Cytotoxicity of Oxadiazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound D13.62SNB-19
Compound E21.74PC-3
Compound F25.00HCT-116

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays such as the DPPH radical scavenging method. Results indicated that the compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The percentage inhibition ranged from 32% to 87% depending on the concentration used .

Table 3: Antioxidant Activity of Selected Compounds

Compound% Inhibition at 25 µM
Compound G76
Compound H87
Ascorbic Acid90

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. For example, some studies suggest that these compounds can modulate neurotransmitter levels by affecting receptor binding dynamics, particularly in the central nervous system .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where researchers reported enhanced pharmacological profiles due to structural modifications. These studies utilized in vitro assays to confirm the efficacy and safety profiles of new derivatives compared to established drugs .

Q & A

What are the optimal synthetic routes for 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine, and how can reaction conditions be adjusted to improve yield?

Answer:
The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazol-5-yl core, followed by functionalization with the furan and methylsulfanyl groups. Key steps include:

  • Cyclization : Use nitrile oxides or amidoximes with furan-2-carbonyl derivatives under microwave-assisted conditions to enhance reaction efficiency .
  • Thioether introduction : Employ nucleophilic substitution with methyl disulfide or thiols under inert atmospheres to avoid oxidation .
  • Yield optimization : Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and catalysts (e.g., TEA for deprotonation). Monitor intermediates via TLC or HPLC to isolate high-purity products .

Which spectroscopic and crystallographic techniques are most effective in characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon connectivity. The methylsulfanyl group (δ\delta ~2.1 ppm in 1^1H NMR) and furan protons (δ\delta ~6.5–7.5 ppm) are diagnostic .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The oxadiazole ring planarity and sulfur-related bond lengths (C–S ~1.8 Å) validate structural accuracy .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~266.08 g/mol) .

How does the methylsulfanyl group influence the compound’s reactivity and stability under various experimental conditions?

Answer:

  • Reactivity : The methylsulfanyl group acts as a weak electron donor, stabilizing electrophilic aromatic substitution on the furan ring. It also participates in thiol-disulfide exchange under oxidative conditions .
  • Stability : Decomposes above 150°C; store at 2–8°C under argon. Avoid exposure to moisture (hydrolyzes oxadiazole ring) and strong oxidizers (risk of sulfoxide/sulfone formation) .

What strategies are recommended for resolving contradictions in crystallographic data obtained during structural analysis?

Answer:

  • Refinement : Use SHELXL’s twin refinement for twinned crystals. Validate with R-factor convergence (<5% discrepancy) and check for missed symmetry elements .
  • Cross-validation : Compare with DFT-optimized structures (e.g., Gaussian 16) to confirm bond angles and torsional strain .
  • Data collection : Ensure high-resolution (<1.0 Å) datasets. Repeat experiments at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion artifacts .

Are there computational modeling approaches to predict the bioactivity of this compound against specific therapeutic targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The oxadiazole ring may act as a hydrogen-bond acceptor, while the furan enhances π-π stacking .
  • QSAR models : Train models using descriptors like logP (predicted ~2.1) and polar surface area (~65 Ų) to predict bioavailability and target affinity .

What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Seal in amber vials under argon at –20°C. Use desiccants (silica gel) to prevent hydrolysis .
  • Handling : Work in fume hoods with nitrile gloves and lab coats. Avoid contact with oxidizing agents (e.g., HNO3_3, H2_2O2_2) .
  • Disposal : Neutralize with 10% aqueous NaHCO3_3 before incineration to prevent sulfur oxide emissions .

How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Answer:

  • In vitro assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC50_{50} determination. Test against recombinant kinases (e.g., JAK2, CDK2) .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays. Validate target engagement with Western blotting for phosphorylated kinases .

What challenges arise in scaling up synthesis from milligram to gram scale while maintaining purity?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency. Monitor for byproducts (e.g., oxadiazole ring-opening) via LC-MS .
  • Process control : Optimize stirring rates and temperature gradients to prevent exothermic side reactions. Use inline FTIR for real-time monitoring of intermediate formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。